molecular formula C36H55NO28 B3042724 4-Nitrophenyl-alpha-D-maltopentaoside CAS No. 66068-38-0

4-Nitrophenyl-alpha-D-maltopentaoside

Cat. No.: B3042724
CAS No.: 66068-38-0
M. Wt: 949.8 g/mol
InChI Key: YXGBAQKCCMQLGH-VQSBMGSQSA-N
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Description

4-Nitrophenyl-alpha-D-maltopentaoside is a chromogenic substrate used primarily for the detection and measurement of alpha-amylase activity. This compound is a derivative of maltopentaose, a carbohydrate composed of five glucose units linked by alpha-1,4-glycosidic bonds, with a 4-nitrophenyl group attached to the terminal glucose unit. The presence of the 4-nitrophenyl group allows for the colorimetric detection of enzymatic activity, making it a valuable tool in biochemical assays .

Mechanism of Action

    Target of Action

    The primary target of 4-Nitrophenyl-alpha-D-maltopentaoside is the enzyme α-amylase . This enzyme plays a crucial role in the breakdown of starch, a complex carbohydrate, into simpler sugars.

    Mode of Action

    This compound acts as a chromogenic substrate for α-amylase . When α-amylase acts on this compound, it cleaves the glycosidic bonds, releasing 4-nitrophenol. The release of 4-nitrophenol can be monitored spectrophotometrically, providing a measure of α-amylase activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl-alpha-D-maltopentaoside typically involves the enzymatic modification of maltopentaose. One common method is the transglycosylation reaction using beta-D-galactosidase from Bacillus circulans. This enzyme catalyzes the transfer of the 4-nitrophenyl group to the nonreducing end of the maltopentaose molecule .

Industrial Production Methods

Industrial production of this compound follows similar enzymatic processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and dried to obtain a stable powder form .

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl-alpha-D-maltopentaoside primarily undergoes hydrolysis reactions catalyzed by alpha-amylase. The enzyme cleaves the glycosidic bonds within the maltopentaose chain, releasing 4-nitrophenol, which can be detected colorimetrically .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in aqueous solutions at optimal pH and temperature conditions for alpha-amylase activity. Common reagents include buffer solutions to maintain the pH and stabilizers to preserve enzyme activity .

Major Products

The major product of the hydrolysis reaction is 4-nitrophenol, which exhibits a yellow color and can be quantified spectrophotometrically. The other products are shorter maltodextrins resulting from the cleavage of the maltopentaose chain .

Properties

CAS No.

66068-38-0

Molecular Formula

C36H55NO28

Molecular Weight

949.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C36H55NO28/c38-5-12-17(43)18(44)23(49)33(57-12)62-29-14(7-40)59-35(25(51)20(29)46)64-31-16(9-42)61-36(27(53)22(31)48)65-30-15(8-41)60-34(26(52)21(30)47)63-28-13(6-39)58-32(24(50)19(28)45)56-11-3-1-10(2-4-11)37(54)55/h1-4,12-36,38-53H,5-9H2/t12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33-,34-,35-,36-/m1/s1

InChI Key

YXGBAQKCCMQLGH-VQSBMGSQSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H](C([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)O

Pictograms

Irritant

Synonyms

4-nitrophenyl maltopentaoside
p-nitrophenyl alpha-maltopentaoside

Origin of Product

United States

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